2-Chloromethcathinone hydrochloride(cas 90869-66-2) is an analytical reference standard that is categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
2-Chloromethcathinone (hydrochloride)
CAS No.: 90869-66-2
Cat. No.: VC0160927
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90869-66-2 |
|---|---|
| Molecular Formula | C10H13Cl2NO |
| Molecular Weight | 234.12 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H |
| Standard InChI Key | RMOPJSWYMQGLJP-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC=CC=C1Cl)NC.Cl |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1Cl)NC.Cl |
Introduction
Chemical Structure and Properties
2-Chloromethcathinone (hydrochloride) features a chlorine atom at the 2-position of the phenyl ring, distinguishing it from other synthetic cathinones. This unique structural characteristic influences its pharmacological properties and interaction with biological systems.
Basic Chemical Properties
The compound has a molecular formula of C₁₀H₁₃Cl₂NO and a molecular weight of 234.12 g/mol. Its structure contains a propanone backbone with a methylamino group and a 2-chlorophenyl substituent. The hydrochloride salt form enhances its stability and solubility compared to its free base counterpart.
Structural Identifiers
The compound can be identified using several standardized chemical notations:
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride |
| InChI | InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H |
| InChI Key | RMOPJSWYMQGLJP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1Cl)NC.Cl |
| CAS Number | 90869-66-2 |
Synthesis Methods
The synthesis of 2-Chloromethcathinone (hydrochloride) involves specific chemical processes that require careful control of reaction conditions to ensure purity and yield.
Laboratory Synthesis
The compound is typically synthesized through the reaction of 2-chloropropiophenone with methylamine in an organic solvent such as ethanol or methanol under reflux conditions. This approach represents a common synthetic route for cathinone derivatives.
Advanced Synthetic Methods
Alternative synthesis methods include:
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Halogenation of methcathinone using thionyl chloride or PCl₃, with optimized reaction conditions (1:1.2 molar ratio of methcathinone to chlorinating agent) at controlled temperatures (0-5°C) to minimize side reactions.
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Purification via recrystallization in ethanol/water (3:1 v/v) mixture, with subsequent validation of purity using gas chromatography-mass spectrometry (GC-MS).
Mechanism of Action
2-Chloromethcathinone (hydrochloride) primarily functions as a psychostimulant by affecting monoamine neurotransmitter systems in the central nervous system.
Neurotransmitter Interactions
The compound interacts with multiple monoamine transporters in the brain:
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Dopamine Transporter (DAT): Inhibits dopamine reuptake, increasing extracellular dopamine levels
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Norepinephrine Transporter (NET): Blocks norepinephrine reuptake
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Serotonin Transporter (SERT): Affects serotonin reuptake to varying degrees
These interactions lead to increased neurotransmitter concentrations in the synaptic cleft, resulting in enhanced signaling and stimulant effects.
Biochemical Pathways
The compound affects several biochemical pathways:
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Neurotransmitter Synthesis: Potentially increases production of monoamine neurotransmitters
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Neurotransmitter Release: Enhances release from presynaptic neurons
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Reuptake Inhibition: Decreases reabsorption into presynaptic neurons
These combined actions culminate in increased locomotor activity and heightened alertness, characteristic effects of stimulant compounds.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion of 2-Chloromethcathinone provides insight into its duration of action and potential detection methods.
Absorption and Distribution
Following administration, 2-Chloromethcathinone is rapidly absorbed and distributed throughout the body. The onset of effects is typically observed within hours post-administration, with a duration of action ranging from 1 to 4 hours depending on dosage and administration route.
Metabolism
The compound undergoes metabolism primarily in the liver through several pathways:
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Ketoreduction: Reduction of the ketone group
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N-demethylation: Removal of the methyl group from the nitrogen atom
Recent studies have identified glucuronic acid conjugation as a significant Phase II transformation for metabolites resulting from keto group reductions, extending the detection window for these compounds in biological samples.
Excretion
Excretion occurs mainly through urine, with metabolites detectable for periods extending beyond the active effects of the compound.
Biological Activity
The biological effects of 2-Chloromethcathinone are diverse and dose-dependent, with significant implications for research and public health.
Physiological Effects
Studies have demonstrated that 2-Chloromethcathinone exhibits dose-dependent effects on locomotor activity in animal models, indicating stimulant properties similar to other cathinones. Research has shown significant increases in activity levels following administration, supporting its classification as a psychostimulant.
Cellular Effects
At the cellular level, the compound affects neuronal function through interaction with monoamine transporters. Research indicates potential neurotoxic effects on neuronal cell lines, raising concerns about long-term exposure.
Comparative Biological Activity
| Parameter | 2-Chloromethcathinone (Hydrochloride) | Other Synthetic Cathinones |
|---|---|---|
| Chemical Class | Cathinone | Cathinone |
| Primary Mechanism | Monoamine reuptake inhibition | Similar mechanisms with varying potency |
| Principal Effects | Psychostimulant effects | Varies by specific compound |
| Toxicity Profile | Neurotoxic effects observed in studies | Varies by compound and dosage |
| Duration of Effects | 1-4 hours | Generally 1-8 hours, compound-dependent |
| Metabolic Pathways | Ketoreduction, N-demethylation | Similar with compound-specific variations |
Toxicological Profile
Toxicological analysis of 2-Chloromethcathinone provides critical information regarding its safety profile and potential health risks.
Acute Toxicity
Case studies have documented the potential lethality of chloromethcathinone isomers, including 2-Chloromethcathinone. Analysis of 27 fatalities where chloromethcathinone was detected revealed significant variations in blood concentrations, ranging from 10 ng/mL to over 2800 ng/mL. This variability highlights challenges in establishing definitive toxic thresholds.
Neurotoxicity
Research has demonstrated neurotoxic effects of 2-Chloromethcathinone on cultured neuroblastoma cells, suggesting potential risks associated with human consumption. These findings align with concerns regarding other synthetic cathinones and their impact on neuronal function.
Detection Methods
Analytical techniques for detecting 2-Chloromethcathinone and its metabolites in biological samples include:
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Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS)
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Gas chromatography-mass spectrometry (GC-MS)
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High-performance liquid chromatography (HPLC)
Recent advances in metabolite profiling have enhanced detection capabilities, particularly for identifying glucuronide conjugates that extend the detection window.
Research Applications
Despite its classification as a controlled substance in many jurisdictions, 2-Chloromethcathinone has found applications in scientific research across multiple disciplines.
Analytical Chemistry
The compound serves as a reference standard for identifying synthetic cathinones in forensic samples, facilitating the development of analytical methods for detecting synthetic drugs in biological matrices.
Pharmacological Research
Pharmacological studies focus on investigating the physiological and toxicological properties of 2-Chloromethcathinone, including dose-dependent effects on locomotor activity in animal models. These investigations provide valuable insights into the potential for abuse similar to other stimulants.
Toxicological Studies
Research in toxicology evaluates the neurotoxic effects of 2-Chloromethcathinone on neuronal cell lines, demonstrating adverse outcomes associated with synthetic cathinones. These findings contribute to understanding the safety profiles of such compounds.
Comparison with Similar Compounds
Comparing 2-Chloromethcathinone with structurally related compounds provides context for understanding its unique properties and effects.
Structural Analogues
2-Chloromethcathinone is structurally similar to several synthetic cathinones:
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3-Chloromethcathinone (3-CMC): Chlorine positioned at the 3-position of the phenyl ring
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4-Chloromethcathinone (4-CMC): Chlorine at the para (4) position
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Mephedrone (4-MMC): Contains a methyl group at the para position instead of chlorine
Pharmacological Comparison
The position of the chlorine atom on the phenyl ring significantly influences pharmacological properties:
| Compound | Chlorine Position | DAT Selectivity | SERT Selectivity | Relative Potency |
|---|---|---|---|---|
| 2-Chloromethcathinone | ortho (2) | Moderate | Low | Moderate |
| 3-Chloromethcathinone | meta (3) | Moderate to high | Low to moderate | Moderate to high |
| 4-Chloromethcathinone | para (4) | Moderate | Moderate to high | High |
| Mephedrone (reference) | None (methyl at para) | High | Moderate | High |
This comparison demonstrates how minor structural modifications can significantly alter the pharmacological profile of these compounds.
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